S-(2-Carboxypropyl)cysteine

説明

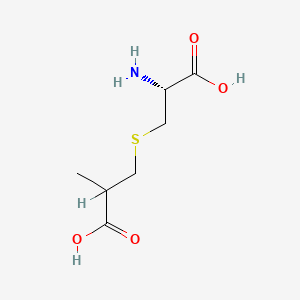

Structure

3D Structure

特性

IUPAC Name |

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWUNSFUXUUDG-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988188 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-42-2 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of S-(2-Carboxypropyl)cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Carboxypropyl)cysteine is not the product of a dedicated de novo biosynthetic pathway. Instead, its presence in biological systems is primarily the result of a detoxification process known as the mercapturic acid pathway. This pathway is crucial for neutralizing reactive electrophilic species. The formation of this compound is intrinsically linked to the catabolism of the branched-chain amino acid valine. Specifically, it is a metabolic byproduct of the detoxification of methacrylyl-CoA, a reactive intermediate in the valine degradation pathway. In certain metabolic disorders, such as deficiencies in the enzymes ECHS1 and HIBCH, the accumulation of methacrylyl-CoA leads to an increased formation and excretion of this compound and its derivatives, making them important biomarkers for these conditions. This guide provides a detailed overview of the formation of this compound, including the involved metabolic pathways, enzymatic reactions, and relevant experimental protocols.

The Origin of the Carboxypropyl Moiety: Valine Catabolism

The biosynthetic precursor to the "2-carboxypropyl" group of this compound is methacrylyl-CoA, a potentially toxic intermediate of the valine catabolic pathway.[1][2] The breakdown of valine occurs in the mitochondria and involves a series of enzymatic steps to ultimately yield propionyl-CoA, which can then enter the citric acid cycle.[3]

The initial steps of valine catabolism are common to all branched-chain amino acids and involve transamination and oxidative decarboxylation to form isobutyryl-CoA.[2] Isobutyryl-CoA is then dehydrogenated to form methacrylyl-CoA.[3][4] Under normal physiological conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase (crotonase), encoded by the ECHS1 gene, to 3-hydroxyisobutyryl-CoA.[5][6] Subsequently, 3-hydroxyisobutyryl-CoA hydrolase, encoded by the HIBCH gene, converts 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[7][8]

Inborn errors of metabolism affecting ECHS1 or HIBCH lead to the accumulation of methacrylyl-CoA.[5][6][7] This accumulation is cytotoxic due to the high reactivity of the α,β-unsaturated thioester in methacrylyl-CoA, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[2][9]

The Biosynthetic Pathway of this compound via the Mercapturic Acid Pathway

The formation of this compound from the reactive methacrylyl-CoA follows the general steps of the mercapturic acid pathway, a major route for the detoxification of xenobiotics and reactive endogenous compounds.[10][11]

Step 1: Glutathione Conjugation

The first and most critical step is the conjugation of methacrylyl-CoA with the tripeptide glutathione (GSH). This reaction is a Michael addition, where the nucleophilic thiol group of the cysteine residue in glutathione attacks the electrophilic β-carbon of the α,β-unsaturated system in methacrylyl-CoA.[12] This reaction can occur spontaneously to some extent, but it is typically catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[13][14] The product of this reaction is S-(2-carboxypropyl)glutathione.

While the specific GST isozymes that are most active towards methacrylyl-CoA have not been definitively identified, the broad substrate specificity of many GSTs suggests that several members of this superfamily could potentially catalyze this reaction.[15]

Step 2: Degradation of the Glutathione Conjugate

Following its formation, S-(2-carboxypropyl)glutathione is sequentially broken down in a series of catabolic steps.

-

Removal of Glutamate: The enzyme γ-glutamyltransferase (GGT), typically located on the outer surface of the cell membrane, cleaves the γ-glutamyl bond between glutamate and cysteine, releasing glutamate and forming S-(2-carboxypropyl)cysteinylglycine.[16]

-

Removal of Glycine: A dipeptidase then hydrolyzes the peptide bond between the cysteine and glycine residues of S-(2-carboxypropyl)cysteinylglycine to release glycine and yield this compound.[11]

Step 3: N-Acetylation (Formation of Mercapturic Acid)

For excretion, this compound can be further metabolized in the kidney by N-acetyltransferase 8 (NAT8) to form N-acetyl-S-(2-carboxypropyl)cysteine, which is the corresponding mercapturic acid.[10] This final product is more water-soluble and readily excreted in the urine.

Quantitative Data

Quantitative analysis of this compound and its derivatives is primarily relevant in the context of diagnosing inborn errors of valine metabolism. Elevated levels of these compounds in urine and blood serve as key diagnostic markers.

| Metabolite | Biological Fluid | Condition | Relative Level | Reference(s) |

| This compound | Urine | ECHS1 Deficiency | Highly Elevated | [6][17] |

| This compound | Urine | HIBCH Deficiency | Highly Elevated | [6][7] |

| N-acetyl-S-(2-carboxypropyl)cysteine | Urine | ECHS1 Deficiency | Elevated | [18] |

| S-(2-carboxypropyl)glutathione | Vegetables | Onion, Garlic | Detectable | [19] |

Experimental Protocols

General Glutathione S-Transferase (GST) Activity Assay

This protocol describes a general method for measuring total GST activity in biological samples using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB with glutathione results in a product that absorbs light at 340 nm.

Materials:

-

Phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (100 mM)

-

CDNB solution (100 mM in ethanol)

-

Sample (cell lysate or tissue homogenate)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

Cell Lysate: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold phosphate buffer and lyse by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate.[20]

-

Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue in ice-cold phosphate buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the tissue homogenate.[20]

-

Determine the protein concentration of the lysate/homogenate using a standard protein assay.

-

-

Assay Cocktail Preparation: For each 1 mL of assay cocktail, mix:

-

Assay Measurement:

-

Set up blank wells/cuvettes containing the assay cocktail and the same volume of buffer as the sample.

-

Add a specific volume of the sample (e.g., 10-50 µL, containing a known amount of protein) to the sample wells/cuvettes containing the assay cocktail.

-

Immediately mix and start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[13][20]

-

-

Calculation of GST Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the rate of the samples.

-

Calculate the GST activity using the Beer-Lambert law: Activity (nmol/min/mg protein) = (ΔA340/min * Total Volume) / (ε * Path Length * mg protein) where ε (extinction coefficient) for the CDNB-GSH conjugate is 9.6 mM⁻¹cm⁻¹.[13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. courses.washington.edu [courses.washington.edu]

- 16. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

The Pivotal Role of S-(2-Carboxypropyl)cysteine in Allium Flavor Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic flavor profiles of Allium species, including onion (Allium cepa) and garlic (Allium sativum), are primarily attributed to a complex array of sulfur-containing compounds. These flavor compounds are not present in intact tissues but are rapidly generated upon cellular disruption through a series of enzymatic reactions. A key, yet often overlooked, intermediate in the biosynthesis of these flavor precursors is S-(2-carboxypropyl)cysteine (SCPC). This technical guide provides an in-depth exploration of the biosynthesis of SCPC, its enzymatic conversion into crucial flavor precursors, and its overall significance in the development of the sensory characteristics of Allium vegetables. This document synthesizes current scientific understanding, presents quantitative data, details experimental methodologies, and provides visual representations of the biochemical pathways involved.

Introduction

The distinctive and pungent flavors of freshly cut onion and garlic are the result of the enzymatic degradation of non-volatile, sulfur-containing precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1][2] Upon tissue damage, the vacuolar enzyme alliinase is released and acts on these cytosolic precursors to produce volatile and reactive thiosulfinates, which are responsible for the characteristic aroma and taste.[1][2] The biosynthesis of these ACSOs is a multi-step process involving several key intermediates. Among these, this compound (SCPC) has been identified as a critical precursor, particularly for the C3 side chains of major flavor compounds in onion.[3] This guide will elucidate the central role of SCPC in this intricate biochemical network.

Biosynthesis of this compound (SCPC)

The biosynthetic pathway of SCPC begins with the amino acid valine and the ubiquitous antioxidant glutathione (GSH). Isotope-labeling studies have demonstrated that the 2-carboxypropyl group of SCPC is derived from valine.[4] The initial step involves the formation of S-(2-carboxypropyl)glutathione. Although the precise enzymatic mechanism for the addition of the carboxypropyl group to glutathione has not been fully elucidated in Allium species, it is proposed to involve the reaction of glutathione with a valine-derived intermediate.

The subsequent steps involve the sequential removal of the glutamyl and glycyl residues from S-(2-carboxypropyl)glutathione to yield SCPC. This process is catalyzed by γ-glutamyl transpeptidases (GGTs) and dipeptidases.

Diagram: Biosynthetic Pathway of this compound

Caption: Biosynthesis of SCPC from Valine and Glutathione.

Conversion of SCPC to Allium Flavor Precursors

SCPC is a crucial intermediate in the biosynthesis of trans-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin), the principal flavor precursor in onion. The conversion pathway involves the γ-glutamyl cycle.

First, SCPC is glutamylated to form γ-glutamyl-S-(2-carboxypropyl)cysteine. This compound is then oxidatively decarboxylated to form γ-glutamyl-S-(1-propenyl)cysteine. Subsequent enzymatic steps, including the removal of the γ-glutamyl group by GGT and oxidation of the sulfur atom, lead to the formation of isoalliin.

Diagram: Conversion of SCPC to Isoalliin

References

- 1. actascientific.com [actascientific.com]

- 2. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

S-(2-Carboxypropyl)cysteine: A Key Intermediate and Biomarker in Valine Catabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(2-Carboxypropyl)cysteine (SCPC) and its pivotal role as an intermediate in the metabolic pathway of the branched-chain amino acid, valine. Accumulating evidence highlights SCPC not only as a product of a dysfunctional catabolic pathway but also as a crucial biomarker for rare genetic disorders. Furthermore, the precursor to SCPC, methacrylyl-CoA, is now understood to be a reactive metabolite capable of inducing a novel post-translational modification on proteins, termed cysteine S-2-carboxypropylation, with broad implications for cellular function and pathology.

The Valine Catabolism Pathway

Valine, an essential branched-chain amino acid (BCAA), is catabolized through a multi-step enzymatic process primarily within the mitochondria. This pathway is crucial for energy production, with its end products feeding into the Krebs cycle.[1] The canonical pathway involves reversible transamination, irreversible oxidative decarboxylation, and a series of dehydrogenation and hydration steps to ultimately yield propionyl-CoA, which is then converted to succinyl-CoA.[1][2]

A key intermediate in this pathway is methacrylyl-CoA.[1][3][4] Under normal physiological conditions, methacrylyl-CoA is efficiently processed by the enzyme short-chain enoyl-CoA hydratase (ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1][2]

References

An In-depth Technical Guide to S-(2-Carboxypropyl)cysteine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Carboxypropyl)cysteine is a sulfur-containing, non-proteinogenic amino acid that has garnered increasing interest in the scientific community. It is recognized as an important endogenous metabolite, primarily arising from the catabolism of the branched-chain amino acid, valine. Furthermore, its formation is a key step in the detoxification of reactive electrophilic compounds via the mercapturic acid pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its metabolic pathways and analytical determination.

Chemical Structure and Properties

This compound is structurally characterized by a cysteine molecule in which the sulfur atom is covalently bonded to a 2-carboxypropyl group. Its systematic IUPAC name is 3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid[1].

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H13NO4S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| XLogP3 | -2.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 207.05652907 Da | [1] |

| Monoisotopic Mass | 207.05652907 Da | [1] |

| Topological Polar Surface Area | 115 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 197 | [1] |

| Solubility | In Vitro: DMSO : 25 mg/mL (120.63 mM) | [2] |

Note: The majority of the data in this table is computationally generated and should be considered as such.

Biological Significance and Metabolic Pathways

This compound plays a crucial role in two interconnected metabolic processes: the catabolism of valine and the detoxification of reactive intermediates through the mercapturic acid pathway.

Valine Catabolism Pathway

Valine, an essential branched-chain amino acid, undergoes a series of enzymatic reactions for its degradation. A key intermediate in this pathway is methacrylyl-CoA, a reactive and potentially toxic compound[3][4]. Inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency or short-chain enoyl-CoA hydratase (ECHS1) deficiency, can lead to the accumulation of methacrylyl-CoA[5]. This accumulation drives the non-enzymatic reaction of methacrylyl-CoA with endogenous thiol-containing molecules like cysteine, leading to the formation of this compound[5].

Mercapturic Acid Pathway

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds, both xenobiotic and endogenous. The highly reactive methacrylyl-CoA, when in excess, is detoxified through this pathway. The initial step involves the conjugation of methacrylyl-CoA with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the cysteine conjugate, this compound. This cysteine conjugate is subsequently N-acetylated by cysteine S-conjugate N-acetyltransferase to form N-acetyl-S-(2-carboxypropyl)cysteine, the final mercapturic acid, which is then excreted in the urine[6][7][8][9]. The detection of elevated levels of N-acetyl-S-(2-carboxypropyl)cysteine in urine serves as a valuable biomarker for disorders associated with impaired valine metabolism[10].

Experimental Protocols

Synthesis of S-(2-Carboxypropyl)-L-cysteine

Materials:

-

L-cysteine

-

Methacrylic acid

-

Sodium hydroxide (50% solution)

-

Glacial acetic acid

Procedure (Adapted):

-

Dissolve L-cysteine and a slight molar excess (e.g., 1.1 equivalents) of methacrylic acid in water containing a molar equivalent of 50% sodium hydroxide.

-

Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the solution with a molar equivalent of glacial acetic acid.

-

Allow the product to crystallize by standing at a low temperature (e.g., 4 °C) for several days.

-

Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization from water.

Quantification of N-Acetyl-S-(2-carboxypropyl)cysteine in Urine by LC-MS/MS

The quantification of mercapturic acids in urine is a critical tool for biomarker studies. The following is a representative workflow for the analysis of N-acetyl-S-(2-carboxypropyl)cysteine, based on established methods for similar analytes[12][13][14][15][16].

Methodology Details:

-

Sample Preparation:

-

An internal standard, such as a stable isotope-labeled version of the analyte (e.g., d3-N-acetyl-S-(2-carboxypropyl)cysteine), is added to the urine sample to correct for matrix effects and variations in extraction efficiency.

-

The urine is acidified (e.g., with formic or acetic acid) to protonate the carboxylic acid groups.

-

Solid-phase extraction (SPE) is employed for sample cleanup and concentration. A reversed-phase (C18) or a strong anion exchange (SAX) sorbent can be used.

-

After washing the SPE cartridge to remove interferences, the analyte is eluted with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode.

-

Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Conclusion

This compound is a metabolite of significant interest, positioned at the crossroads of amino acid metabolism and detoxification pathways. Its chemical properties and biological roles make it a valuable subject for research in metabolic disorders, toxicology, and biomarker discovery. The provided methodologies for its synthesis and analysis, though adapted from related compounds, offer a solid foundation for further investigation into the precise functions and applications of this important molecule. Future research focusing on the experimental determination of its physicochemical properties and the development of specific and validated analytical methods will further enhance our understanding of this compound and its relevance in health and disease.

References

- 1. This compound | C7H13NO4S | CID 151433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6852-42-2 | Endogenous Metabolite | MOLNOVA [molnova.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mercapturic acid formation: Significance and symbolism [wisdomlib.org]

- 9. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 10. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of urinary N-acetyl-S- (propionamide)cysteine using an on-line clean-up system coupled with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of S-(2-Carboxypropyl)cysteine in the Plant Kingdom: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of S-(2-Carboxypropyl)cysteine (CPC) in plants. This document synthesizes current knowledge, proposes a biosynthetic pathway, and provides detailed hypothetical protocols for its study.

Executive Summary

This compound (CPC) and its derivatives are sulfur-containing, non-proteinogenic amino acids with emerging significance in biological systems. While their roles in mammals as biomarkers for metabolic disorders are increasingly studied, their presence and function in the plant kingdom have remained largely unexplored. This technical guide consolidates the available, albeit limited, direct evidence of CPC in plants, proposes a plausible biosynthetic pathway linked to valine catabolism, and presents detailed experimental protocols for its future investigation. The confirmed occurrence of its N-acetylated form in Brassica and the abundance of the structurally similar S-(2-carboxyethyl)-L-cysteine in legumes suggest that CPC and related compounds may be more widespread in plants than currently documented. This guide aims to provide a foundational resource to stimulate further research into the physiological roles and potential applications of CPC in plants.

Natural Occurrence and Quantitative Data

Direct evidence for the natural occurrence of this compound in plants is sparse. However, the presence of its N-acetylated derivative, N-acetyl-S-(2-carboxypropyl)cysteine, has been reported in the Brassica genus[1]. This finding confirms that the fundamental biochemical pathways for the synthesis of the CPC backbone exist in this plant family.

While quantitative data for CPC in plants is not yet available in the literature, data from a close structural analog, S-(2-carboxyethyl)-L-cysteine (β-CEC), found in legumes, can provide a useful reference point. In certain species of the Calliandra genus, β-CEC can accumulate to levels as high as 3% of the dry plant weight[2]. This substantial accumulation suggests that other, similar cysteine derivatives like CPC could also be present in significant quantities in specific plant taxa.

For comparative purposes, the following table summarizes the known occurrences of CPC derivatives and related compounds in the plant kingdom.

| Compound | Plant Family | Genus/Species | Tissue | Concentration |

| N-acetyl-S-(2-Carboxypropyl)cysteine | Brassicaceae | Brassica | Not specified | Data not available |

| S-(2-Carboxyethyl)-L-cysteine (β-CEC) | Fabaceae (Leguminosae) | Calliandra | Not specified | Up to 3% of dry weight[2] |

| Fabaceae (Leguminosae) | Acacia | Seeds | Moderate amounts |

Proposed Biosynthetic Pathway

The biosynthesis of CPC in plants has not been experimentally elucidated. However, based on the known metabolic pathways in both plants and mammals, a scientifically plausible route can be proposed. In mammals, CPC is known to be formed from the highly reactive metabolic intermediate, methacrylyl-CoA, which is a key component of the valine catabolism pathway[3][4]. The valine degradation pathway has also been identified in plants, including in Arabidopsis[2][5][6].

We propose that the biosynthesis of CPC in plants occurs via the following steps:

-

Valine Catabolism: L-valine is catabolized through a series of enzymatic steps to produce isobutyryl-CoA.

-

Formation of Methacrylyl-CoA: Isobutyryl-CoA is then converted to methacrylyl-CoA. This intermediate is a potent Michael acceptor due to its α,β-unsaturated thioester structure[2].

-

Michael Addition of Cysteine: The free sulfhydryl group of L-cysteine acts as a nucleophile, attacking the β-carbon of methacrylyl-CoA in a Michael addition reaction.

-

Formation of CPC-CoA: This non-enzymatic or enzyme-catalyzed reaction results in the formation of an this compound-CoA thioester.

-

Hydrolysis: Subsequent hydrolysis of the thioester bond would release free this compound.

This proposed pathway is consistent with the known reactivity of methacrylyl-CoA and the established presence of the valine catabolism pathway in plants.

Caption: Proposed biosynthesis of CPC from L-valine and L-cysteine.

Experimental Protocols

As there are no established protocols for the analysis of CPC in plants, the following sections detail hypothetical, yet robust, methodologies based on standard practices for the analysis of similar amino acid derivatives in biological matrices.

Extraction of this compound from Plant Tissue

This protocol is designed to efficiently extract small, polar molecules like CPC while minimizing degradation.

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness.

-

Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of dried, powdered plant tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of an ice-cold extraction solvent (80% methanol, 20% water).

-

Vortex thoroughly for 1 minute.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

-

Sample Cleanup (Optional but Recommended):

-

For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before analysis.

-

Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of CPC.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating CPC from other polar metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 0% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for CPC should be monitored. Based on its structure (C7H13NO4S, MW: 207.25), the precursor ion would be [M+H]+ at m/z 208.06. Product ions would need to be determined by infusion of a pure standard, but likely fragments would result from the loss of water, carboxyl groups, or cleavage of the cysteine backbone.

-

Standard Curve: A standard curve should be prepared using a certified reference standard of this compound, with concentrations ranging from low ng/mL to high µg/mL, depending on the expected concentration in the samples.

-

Caption: A typical workflow for the extraction and analysis of CPC from plant material.

Signaling Pathways and Physiological Roles

Currently, there is no published information on the direct involvement of this compound in any plant signaling pathways or its specific physiological roles. However, given its structure as a modified cysteine, several hypotheses can be put forward to guide future research:

-

Antioxidant Activity: Cysteine and its derivatives are central to the antioxidant defense system in plants. CPC could potentially act as a scavenger of reactive oxygen species (ROS) or serve as a precursor for other sulfur-containing antioxidant compounds.

-

Detoxification: The formation of CPC via the conjugation of cysteine with reactive metabolites like methacrylyl-CoA could represent a detoxification pathway, sequestering potentially harmful electrophiles.

-

Signaling Molecule: Cysteine-derived molecules are increasingly recognized as signaling components in plants. CPC, or a metabolite thereof, could be involved in regulating plant growth, development, or stress responses.

Further research, including metabolomic profiling of plants under various stress conditions and the use of labeled CPC to trace its metabolic fate, will be crucial to unraveling its functions in plants.

Conclusion and Future Directions

The study of this compound in plants is in its infancy. The confirmed presence of its N-acetylated derivative in Brassica provides a tantalizing clue that this compound is a natural component of the plant metabolome. The proposed biosynthetic pathway via valine catabolism offers a clear and testable hypothesis for its formation. The immediate priorities for future research should be:

-

Confirmation and Quantification: Development and application of sensitive analytical methods, such as the HPLC-MS/MS protocol outlined here, to screen a wide range of plant species, particularly within the Brassicaceae, for the presence of CPC and to quantify its abundance.

-

Biosynthetic Pathway Elucidation: The use of isotopic labeling studies (e.g., with ¹³C-valine or ³⁵S-cysteine) to trace the incorporation of these precursors into CPC, thereby confirming the proposed biosynthetic route.

-

Functional Analysis: Investigation of the physiological roles of CPC in plants through genetic and physiological experiments. This could involve studying the effects of exogenous CPC application on plant growth and stress tolerance, or identifying and characterizing the enzymes involved in its metabolism.

This technical guide provides a roadmap for the scientific community to begin a systematic exploration of this compound in plants. Uncovering its occurrence, biosynthesis, and function will not only expand our fundamental understanding of plant biochemistry but may also open new avenues for applications in agriculture and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

S-(2-Carboxypropyl)cysteine: A Key Post-Translational Modification Linking Valine Metabolism to Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-(2-Carboxypropyl)cysteine (C2cp) is a non-enzymatic post-translational modification (PTM) of cysteine residues within proteins. This modification arises from the reaction of cysteine with methacrylyl-CoA, a reactive intermediate in the mitochondrial catabolism of the branched-chain amino acid valine. Under normal physiological conditions, methacrylyl-CoA is efficiently processed. However, in certain inherited metabolic disorders, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, impaired enzyme function leads to the accumulation of methacrylyl-CoA. This buildup results in the widespread, off-target modification of proteins, forming this compound. The consequences of this protein modification are significant, contributing to mitochondrial dysfunction and the pathophysiology of severe conditions like Leigh syndrome. The detection of N-acetyl-S-(2-carboxypropyl)cysteine, a urinary metabolite of C2cp, has emerged as a critical biomarker for the diagnosis of these devastating metabolic diseases.[1] This technical guide provides a comprehensive overview of the formation of this compound, its role in metabolic disorders, and detailed methodologies for its detection and study.

The Biochemical Link Between Valine Catabolism and this compound Formation

The formation of this compound is intrinsically linked to the valine catabolism pathway. Deficiencies in the enzymes HIBCH or ECHS1 disrupt this pathway, leading to an accumulation of the reactive metabolite methacrylyl-CoA.[1] The electrophilic nature of the double bond in methacrylyl-CoA facilitates a thia-Michael addition reaction with the free thiol group of cysteine residues in proteins, forming the C2cp modification.[1]

Below is a diagram illustrating the valine catabolism pathway and the point at which dysfunction leads to the production of this compound.

Quantitative Proteomic Analysis of this compound

Chemoproteomic approaches have enabled the identification and quantification of proteins modified by this compound. A study utilizing a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), in HEK293T cells identified 403 S-2-carboxypropylated proteins and 120 specific cysteine modification sites.[1] This highlights the widespread nature of this modification in the context of elevated methacrylyl-CoA levels.

The following table summarizes the subcellular localization of the identified this compound modified proteins, demonstrating the broad impact of this modification on cellular compartments.

| Subcellular Localization | Number of Identified Proteins | Percentage of Total |

| Cytoplasm | 189 | 46.9% |

| Nucleus | 105 | 26.1% |

| Mitochondrion | 59 | 14.6% |

| Endoplasmic Reticulum | 25 | 6.2% |

| Golgi Apparatus | 13 | 3.2% |

| Plasma Membrane | 12 | 3.0% |

Data derived from chemoproteomic analysis of HEK293T cells.[1]

Experimental Protocols

Chemoproteomic Profiling of this compound using a Bioorthogonal Probe

This protocol outlines the key steps for the identification and quantification of C2cp-modified proteins using the N-propargyl methacrylamide (PMAA) probe.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

N-propargyl methacrylamide (PMAA) probe

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Azide-biotin tag

-

Streptavidin agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Ammonium bicarbonate

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

Protocol:

-

Cell Culture and Probe Labeling:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treat cells with the PMAA probe at a final concentration of 100 µM for 2 hours.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), CuSO₄ (final concentration 1 mM), and azide-biotin (final concentration 100 µM).

-

Add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

-

Enrichment of Biotinylated Proteins:

-

Precipitate proteins using cold acetone.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin agarose beads and incubate to capture biotinylated proteins.

-

Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in ammonium bicarbonate buffer.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Add trypsin and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide solution with formic acid.

-

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

Employ a data-dependent acquisition method to fragment the most abundant peptide ions.

-

-

Data Analysis:

-

Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify the C2cp modification on cysteine residues as a variable modification.

-

Perform label-free quantification to determine the relative abundance of modified peptides and proteins.

-

Implications for Drug Development

The identification of this compound as a key molecular consequence of certain metabolic disorders opens new avenues for therapeutic intervention. Strategies aimed at reducing the levels of methacrylyl-CoA, either by enhancing the activity of deficient enzymes or by providing alternative metabolic routes, could mitigate the downstream protein damage. Furthermore, understanding which specific protein modifications contribute most significantly to the disease phenotype may reveal novel drug targets. The development of small molecules that can either protect critical cysteine residues from modification or reverse the C2cp adduct could represent a promising therapeutic approach. The methodologies outlined in this guide provide the essential tools for screening and evaluating the efficacy of such novel therapeutic strategies in preclinical models.

References

The Endogenous Formation of S-(2-Carboxypropyl)cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous formation of S-(2-Carboxypropyl)cysteine (CPC), a significant post-translational modification and biomarker. The document outlines the metabolic pathways leading to its formation, details experimental protocols for its detection and analysis, and presents key quantitative data.

Introduction to this compound

This compound (CPC) is a modified form of the amino acid cysteine. Its endogenous formation is intrinsically linked to the catabolism of the branched-chain amino acid, valine. The accumulation of a reactive intermediate in this pathway, methacrylyl-CoA, can lead to the non-enzymatic modification of cysteine residues in proteins, a process termed S-2-carboxypropylation (C2cp).[1][2][3] This post-translational modification (PTM) can impact the function of a wide array of proteins involved in critical cellular processes. Furthermore, metabolites of CPC, such as N-acetyl-S-(2-carboxypropyl)cysteine, have emerged as important biomarkers for certain metabolic disorders.[1][4]

The Metabolic Pathway of CPC Formation

The formation of CPC is not a direct enzymatic synthesis but rather the result of a Michael addition reaction between a reactive metabolite and a cysteine residue.

The Valine Catabolic Pathway: Source of the Reactive Precursor

The breakdown of valine, an essential amino acid, proceeds through a series of enzymatic steps. A key intermediate in this pathway is methacrylyl-CoA .[1][3] Under normal physiological conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase (ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1]

The Non-Enzymatic Formation of this compound

In situations where the valine catabolic pathway is impaired, such as in genetic deficiencies of ECHS1 or HIBCH, methacrylyl-CoA can accumulate.[1] The electrophilic α,β-unsaturated thioester of methacrylyl-CoA is highly reactive towards nucleophiles. The sulfhydryl group of cysteine residues in proteins can act as a nucleophile, attacking the β-carbon of the methacrylyl group in a thia-Michael addition reaction. This covalent modification results in the formation of an this compound residue within the protein.[1][3]

The proposed pathway for the formation of protein S-2-carboxypropylation can be visualized as follows:

Quantitative Data on S-2-Carboxypropylation

Recent advances in chemical proteomics have enabled the global identification and quantification of S-2-carboxypropylated proteins. A study utilizing a bioorthogonal chemical probe in HEK293T cells provided the first large-scale analysis of this PTM.[1][2]

| Data Type | Cell Line | Number of S-2-Carboxypropylated Proteins Identified | Number of Cysteine Modification Sites Identified | Reference |

| Proteomic Profiling | HEK293T | 403 | 120 | [1][2] |

Furthermore, clinical studies have highlighted the diagnostic utility of a CPC derivative.

| Metabolite | Condition | Sample Type | Observation | Reference |

| N-acetyl-S-(2-carboxypropyl)cysteine | ECHS1 Deficiency | Urine | Markedly high levels | [4] |

Experimental Protocols

The study of S-2-carboxypropylation involves specialized techniques to detect and quantify this specific modification.

Chemoproteomic Profiling of S-2-Carboxypropylated Proteins

This protocol outlines a method for the identification of S-2-carboxypropylated proteins in a cellular lysate using a chemical probe.[1]

Objective: To enrich and identify proteins with S-2-carboxypropylated cysteine residues.

Materials:

-

HEK293T cell lysate

-

N-propargyl methacrylamide (PMAA) probe

-

Azide-biotin tag

-

Copper(I)-TBTA catalyst for Click Chemistry

-

Streptavidin beads

-

Urea, TCEP, IAA for protein denaturation, reduction, and alkylation

-

Trypsin for protein digestion

-

LC-MS/MS system for protein identification

Methodology:

-

Cell Lysate Preparation: Prepare a whole-cell lysate from HEK293T cells in a suitable lysis buffer.

-

Probe Labeling: Incubate the cell lysate with the PMAA probe. The methacrylamide group of the probe will covalently bind to cysteine residues in a similar fashion to methacrylyl-CoA.

-

Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne group of the PMAA probe now conjugated to the proteins.

-

Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged proteins.

-

On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Then, perform on-bead protein reduction, alkylation, and tryptic digestion to release the modified peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the specific sites of S-2-carboxypropylation.

In Vitro Competition Assay

This assay is used to confirm that the chemical probe is indeed labeling S-2-carboxypropylated sites.

Objective: To demonstrate the competition between the PMAA probe and endogenous S-2-carboxypropylation.

Materials:

-

HEK293T cells

-

Sodium methacrylate or Valine

-

PMAA probe

-

Streptavidin-HRP for Western blot detection

Methodology:

-

Induce Endogenous Modification: Culture HEK293T cells in the presence of high concentrations of sodium methacrylate or valine to increase the intracellular pool of methacrylyl-CoA and induce endogenous S-2-carboxypropylation.

-

Cell Lysis and Probe Labeling: Lyse the cells and incubate the lysates with the PMAA probe.

-

Click Reaction and Detection: Perform the click reaction to attach a biotin tag.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP. A decrease in the signal from the PMAA probe in the cells pre-treated with methacrylate or valine indicates successful competition and confirms the probe's specificity.[1]

Signaling and Functional Implications

The identification of hundreds of S-2-carboxypropylated proteins suggests that this modification has broad functional consequences.

Affected Cellular Processes

Gene Ontology (GO) analysis of the identified S-2-carboxypropylated proteins in HEK293T cells revealed enrichment in several key biological processes.[1][3]

References

- 1. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of S-(2-Carboxypropyl)cysteine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Carboxypropyl)cysteine (SCPC) is a sulfur-containing amino acid derivative primarily recognized as an endogenous metabolite and a biomarker for specific metabolic disorders. Its formation is intrinsically linked to the valine catabolism pathway, arising from the interaction of methacrylyl-CoA with cysteine residues. While direct studies on the biological activities of SCPC are limited, research on closely related analogs, isomers, and its role in post-translational modifications provides a foundation for preliminary investigations into its potential pharmacological effects. This technical guide synthesizes the current understanding of SCPC, including its metabolic origin, and explores the biological activities of related compounds to infer potential areas of interest for future research. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further study.

Introduction to this compound (SCPC)

This compound, also known as β-Isobuteine, is a metabolite identified in human urine and is considered a metabolic marker for Leigh-like syndrome.[1] The N-acetylated form of SCPC serves as a biomarker for the genetic disorder ECHS1 deficiency, which leads to the accumulation of methacrylyl-CoA.[2] This accumulation drives the formation of SCPC through the Michael addition of methacrylyl-CoA to cysteine residues within proteins, a post-translational modification termed S-2-carboxypropylation.[2][3] This modification has been identified on over 400 proteins, suggesting a potential regulatory role in diverse cellular processes, including translation, RNA splicing, and protein folding.[2][3]

Potential Biological Activities Based on Related Compounds

Direct evidence for the biological activity of free SCPC is not extensively documented. However, studies on its isomer, a derivative, and a homolog suggest potential avenues for investigation.

Enzyme Inhibition: Insights from an Isomer

A study on S-3-carboxypropyl-l-cysteine (CPC), an isomer of SCPC, demonstrated its inhibitory activity against cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][4]

| Enzyme Target | Substrate | Inhibitor | Inhibition Constant (Kᵢ) | Reference |

| Cystathionine γ-lyase (human) | Cystathionine (γ-elimination) | S-3-carboxypropyl-l-cysteine | 50 ± 3 µM | [1] |

| Cystathionine γ-lyase (human) | Cysteine (H₂S synthesis) | S-3-carboxypropyl-l-cysteine | 180 ± 15 µM | [1] |

Induction of Apoptosis: Evidence from a Derivative

The disodium salt of N-Acetyl-S-(2-carboxypropyl)-L-cysteine, a derivative of SCPC, has been reported to induce apoptosis in cancer cells.[5] This compound is suggested to act as an anticancer agent by inhibiting cyclin-dependent kinases.[5]

Nrf2 Pathway Activation: Clues from a Homolog

S-(2-Carboxyethyl)-l-cysteine (β-CEC), a close structural homolog of SCPC, has been shown to activate the antioxidant Nrf2 signaling pathway in renal tubular epithelial cells without exhibiting acute cytotoxicity.[6][7] This suggests that SCPC may also possess cytoprotective properties through the modulation of this pathway.

Signaling Pathways of Interest

Based on the metabolic origin of SCPC and the activities of related compounds, several signaling pathways are of interest for future investigation.

Valine Catabolism and SCPC Formation

The formation of SCPC is a direct consequence of the valine catabolism pathway, where defects in enzymes such as enoyl-CoA hydratase, short-chain (ECHS1) lead to the accumulation of methacrylyl-CoA. This reactive metabolite then conjugates with cysteine to form SCPC.

Caption: Valine catabolism leading to SCPC formation.

Nrf2 Antioxidant Response Pathway

The activation of the Nrf2 pathway by a homolog of SCPC suggests this as a potential mechanism of action. In this pathway, activators disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

Caption: Nrf2 antioxidant response pathway activation.

Apoptosis Signaling Pathways

The pro-apoptotic activity of an SCPC derivative suggests that SCPC could potentially modulate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.

Caption: Intrinsic and extrinsic apoptosis pathways.

Detailed Experimental Protocols

Chemoproteomic Profiling of S-2-Carboxypropylation

This protocol is adapted from studies identifying protein S-2-carboxypropylation.[2]

-

Cell Culture and Lysis:

-

Culture HEK293T cells under standard conditions.

-

Lyse the cells and prepare whole lysate proteins.

-

-

Probe Incubation:

-

Incubate the protein lysate with a bioorthogonal chemical probe, such as N-propargyl methacrylamide (PMAA), at a specified concentration (e.g., 4 mM) for 16 hours at 37°C.

-

-

Protein Precipitation:

-

Precipitate the protein samples with excess acetone and wash with ice-cold methanol to remove unreacted probes.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-containing probe on the modified proteins with an azide-tagged reporter molecule (e.g., biotin-azide).

-

-

Enrichment and Digestion:

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Perform on-bead trypsin digestion to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-2-carboxypropylated proteins and the specific cysteine modification sites.

-

Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol is based on the methodology used to assess the inhibitory activity of S-3-carboxypropyl-l-cysteine on CSE.[1][3]

-

Enzyme and Substrate Preparation:

-

Purify recombinant human CSE.

-

Prepare solutions of the substrates L-cystathionine and L-cysteine.

-

-

Inhibition of Cystathionine Cleavage:

-

Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM), 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of the inhibitor (e.g., 0-150 µM SCPC).

-

Initiate the reaction by adding CSE (e.g., 10 µg/ml).

-

Monitor the increase in absorbance at 412 nm due to the formation of the 2-nitro-5-thiobenzoate anion.

-

Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) using Lineweaver-Burk plot analysis.

-

-

Inhibition of H₂S Synthesis from Cysteine:

-

Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.9-8.0 mM), 0.4 mM lead nitrate, and varying concentrations of the inhibitor (e.g., 0-150 µM SCPC).

-

Initiate the reaction by adding CSE (e.g., 20 µg/ml).

-

Monitor the formation of lead sulfide as a measure of H₂S production.

-

Calculate the initial reaction rates and determine the Kᵢ value.

-

Nrf2 Activation Assay (Luciferase Reporter Assay)

This is a general protocol to assess the activation of the Nrf2 pathway.

-

Cell Line:

-

Use a cell line stably transfected with a luciferase reporter construct under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

-

-

Cell Treatment:

-

Plate the cells and treat them with varying concentrations of SCPC for a specified duration (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

Express the results as fold induction over the vehicle-treated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard flow cytometry-based assay to detect apoptosis.

-

Cell Treatment:

-

Treat a suitable cell line (e.g., a cancer cell line) with varying concentrations of SCPC for a specified time (e.g., 24-48 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Conclusion and Future Directions

This compound is an intriguing molecule at the intersection of metabolism and potential cellular signaling. While its primary established role is that of a metabolite and biomarker, preliminary evidence from related compounds suggests that SCPC may possess biological activities, including enzyme inhibition, induction of apoptosis, and activation of the Nrf2 antioxidant pathway. The provided experimental protocols and conceptual signaling pathway diagrams offer a framework for initiating in-depth studies to elucidate the direct biological effects of SCPC. Future research should focus on performing these and other cell-based assays with SCPC itself to confirm these hypothesized activities, determine dose-response relationships, and identify the specific molecular targets and signaling cascades it may modulate. Such studies will be crucial in transitioning the understanding of SCPC from a mere biomarker to a potentially bioactive molecule with therapeutic implications.

References

- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyl-S-(2-carboxypropyl)-L-cysteine disodium salt | 73614-35-4 | YCA61435 [biosynth.com]

- 6. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of S-(2-Carboxypropyl)cysteine in Human Urine using a Novel LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-(2-Carboxypropyl)cysteine (2CPC) in human urine. 2CPC is a metabolite of interest in various biomedical research areas, including the study of inborn errors of metabolism.[1] The described method utilizes hydrophilic interaction liquid chromatography (HILIC) for the separation of this polar analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is proposed to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for 2CPC quantification in a complex biological matrix.

Introduction

This compound (2CPC) is a sulfur-containing amino acid derivative. It is a known urinary metabolite and has been identified as a potential biomarker for certain metabolic disorders.[1] Accurate and reliable quantification of 2CPC in urine is crucial for clinical research and understanding its role in various physiological and pathological processes. LC-MS/MS offers the high sensitivity and specificity required for analyzing low-abundance metabolites like 2CPC in complex matrices such as urine.[2] This application note provides a comprehensive protocol for the determination of 2CPC in human urine.

Experimental

Materials and Reagents

-

This compound (purity ≥95%)

-

This compound-¹³C₃,¹⁵N (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

Sample Preparation

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₃,¹⁵N in water).

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: UHPLC system

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %A %B 0.0 15 85 1.0 15 85 5.0 50 50 5.1 80 20 6.0 80 20 6.1 15 85 | 8.0 | 15 | 85 |

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 208.06 | 118.04 | 0.1 | 25 | 15 |

| This compound (Qualifier) | 208.06 | 74.02 | 0.1 | 25 | 20 |

| This compound-¹³C₃,¹⁵N (IS) | 212.07 | 121.05 | 0.1 | 25 | 15 |

Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument used.

Method Validation (Representative Data)

The method should be validated according to established guidelines for bioanalytical method validation. The following are representative acceptance criteria.

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with a correlation coefficient (r²) > 0.99. |

| Range | e.g., 1 - 1000 ng/mL |

| Precision (RSD) | Intra- and inter-day precision should be < 15% (20% at LLOQ). |

| Accuracy (% Bias) | Intra- and inter-day accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. |

| Recovery | Consistent and reproducible recovery. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| LOD | Signal-to-noise ratio > 3. |

| LOQ | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |

Quantitative Data Summary

| Parameter | This compound |

| Linearity (r²) | > 0.995 |

| Linear Range (ng/mL) | 1 - 1000 |

| Limit of Detection (LOD) (ng/mL) | 0.3 |

| Limit of Quantification (LOQ) (ng/mL) | 1.0 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Bias) | ± 10% |

| Recovery (%) | 85 - 95% |

Visualizations

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The use of HILIC chromatography is well-suited for the polar nature of the analyte, and detection via MRM ensures high selectivity. This application note serves as a starting point for researchers to implement and validate a method for 2CPC analysis in their own laboratories.

References

Application Notes: S-(2-Carboxypropyl)cysteine as a Biomarker for Garlic Intake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garlic (Allium sativum) and its preparations are widely consumed for culinary purposes and for their potential health benefits, which are largely attributed to a rich profile of organosulfur compounds. In clinical trials and nutritional studies, verifying compliance with garlic supplementation is crucial for the accurate interpretation of results. While several metabolites have been proposed as biomarkers of garlic intake, S-(2-Carboxypropyl)cysteine (SCPC) and its N-acetylated form, N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC), have emerged as promising, stable indicators. These compounds are excreted in urine following garlic consumption and can be quantified to provide an objective measure of intake.

Metabolic Pathway of SCPC Formation

The formation of SCPC in humans following garlic consumption is part of a complex biotransformation process. While SCPC is naturally present in garlic, particularly in processed forms like black garlic, it is also a metabolite of other garlic-derived compounds.[1] The primary pathway involves the N-acetylation of SCPC in the liver and kidneys to form NACPC, which is then excreted in the urine.[1][2] The biosynthesis of SCPC within the garlic plant itself is thought to originate from the reaction of glutathione with methacrylic acid, a derivative of the amino acid valine.[3][4] This forms S-(2-carboxypropyl)glutathione, which is then metabolized to SCPC.[3]

A tentative metabolic pathway in humans following the consumption of garlic is outlined below. Organosulfur compounds from garlic are absorbed and undergo several biotransformation steps, including N-acetylation, leading to the urinary excretion of mercapturic acids like NACPC.

References

- 1. portalcientifico.unav.edu [portalcientifico.unav.edu]

- 2. Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Radiolabeling of S-(2-Carboxypropyl)cysteine for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Carboxypropyl)cysteine (SCPC) is a metabolite derived from the valine catabolism pathway, formed by the Michael addition of cysteine to methacrylyl-CoA. Elevated levels of SCPC and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine, are observed in certain inborn errors of metabolism, including 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, making it a critical biomarker for these conditions.[1][2] The use of radiolabeled SCPC is invaluable for elucidating its metabolic fate, transport, and role in pathophysiology.

This document provides a detailed protocol for the synthesis, purification, and quality control of radiolabeled SCPC, specifically [1-¹⁴C]-S-(2-Carboxypropyl)cysteine. It also outlines comprehensive procedures for its application in in vitro and in vivo metabolic studies.

Metabolic Pathway Context

The diagram below illustrates the formation of this compound from the valine catabolic pathway. An accumulation of Methacrylyl-CoA, due to enzyme deficiencies, can lead to its conjugation with cysteine.

Caption: Valine metabolism leading to SCPC formation.

Synthesis of [1-¹⁴C]-S-(2-Carboxypropyl)cysteine

The proposed synthesis involves a two-step process: first, the synthesis of [1-¹⁴C]-methacrylic acid, followed by its conjugation with L-cysteine via a Michael addition reaction. Labeling the carboxyl carbon with ¹⁴C is strategically advantageous as it is metabolically stable unless the entire side chain is cleaved.

Step 1: Synthesis of [1-¹⁴C]-Methacrylic Acid

This procedure is adapted from a standard Grignard reaction for carboxylic acid synthesis.[3] The key radioactive precursor is [¹⁴C]Carbon Dioxide.

Workflow Diagram:

Caption: Synthesis workflow for [1-¹⁴C]-Methacrylic Acid.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromopropene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or a crystal of iodine.

-

Carboxylation: Cool the resulting Grignard reagent solution to -70°C (dry ice/acetone bath). Introduce [¹⁴C]CO₂ gas (commercially available in a lecture bottle, 0.9 eq) from a vacuum line.

-

Workup: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Acidify the aqueous layer to pH ~2 with cold 3M HCl.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude [1-¹⁴C]-methacrylic acid.

Step 2: Conjugation with L-Cysteine

This step utilizes a Michael addition reaction where the thiol group of cysteine attacks the double bond of methacrylic acid. This reaction is analogous to the synthesis of S-(2-carboxyethyl)-L-cysteine from acrylic acid.[4]

Protocol:

-

Reaction Setup: Dissolve L-cysteine (1.2 eq) in deoxygenated water. Adjust the pH to ~8.5 with 1M NaOH.

-

Addition of Labeled Precursor: Add the crude [1-¹⁴C]-methacrylic acid (1.0 eq), dissolved in a minimal amount of ethanol or THF, to the cysteine solution dropwise with stirring under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by radio-TLC (Thin Layer Chromatography), using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1).

-

Purification: The final product, [1-¹⁴C]-S-(2-Carboxypropyl)cysteine, is purified from the reaction mixture using preparative HPLC.

Purification and Quality Control

Purification and rigorous quality control are essential to ensure the radiolabeled compound is suitable for metabolic studies.[5][6]

Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is used to isolate the radiolabeled SCPC from unreacted starting materials and byproducts.[7][8]

Illustrative HPLC Conditions:

| Parameter | Condition |

|---|---|

| Column | Preparative C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV (210 nm) and in-line radiometric detector |

Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure [1-¹⁴C]-SCPC.

Quality Control

The final product must be assessed for identity, purity, and specific activity.[2][9]

| QC Test | Method | Acceptance Criteria |

| Radiochemical Purity | Analytical Radio-HPLC | > 98% |

| Chemical Identity | Co-elution with an authentic, non-labeled SCPC standard; Mass Spectrometry (LC-MS) | Single peak, correct mass-to-charge ratio |

| Specific Activity | Liquid Scintillation Counting (LSC) of a known mass | Typically 40-60 mCi/mmol for ¹⁴C-labeled compounds |

| Radionuclidic Purity | Gamma/Beta Spectroscopy | No detectable radionuclidic impurities |

Experimental Protocols for Metabolic Studies

Radiolabeled SCPC can be used as a tracer in both cellular and whole-animal models to study its uptake, metabolism, and excretion.[10][11]

In Vitro Metabolism in Cultured Cells (e.g., Hepatocytes)

This protocol outlines the steps to assess the metabolic fate of [1-¹⁴C]-SCPC in a cell culture system.

Workflow Diagram:

Caption: Workflow for in vitro metabolic study of [¹⁴C]-SCPC.

Protocol:

-

Cell Plating: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

-

Dosing: Replace the medium with fresh medium containing [1-¹⁴C]-SCPC at a final concentration of 1-10 µM (specific activity ~50 mCi/mmol).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator. Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Collection: At each time point, collect the cell culture medium. Wash the cells twice with ice-cold PBS.

-

Cell Lysis & Extraction: Lyse the cells with a suitable buffer (e.g., RIPA buffer) or by adding cold acetonitrile to precipitate proteins and extract metabolites.

-

Analysis:

-

Quantification: Determine the total radioactivity in the medium and cell lysate fractions using Liquid Scintillation Counting (LSC).

-